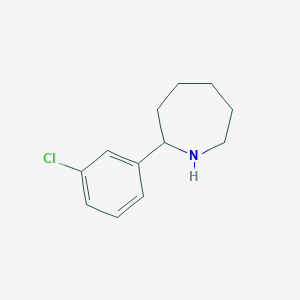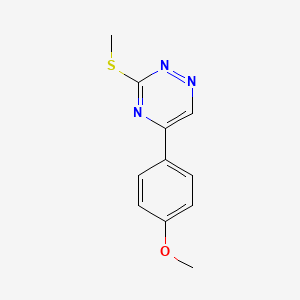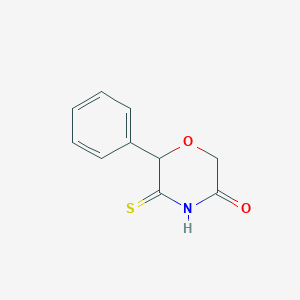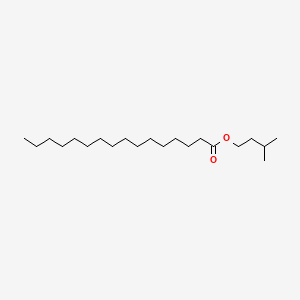
2-(3-Chlorophenyl)azepane
Vue d'ensemble
Description
2-(3-Chlorophenyl)azepane is a seven-membered heterocyclic compound containing a nitrogen atom and a chlorophenyl group. It has the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(3-Chlorophenyl)azepane involves the use of palladium-catalyzed reactions. For instance, a practical methodology towards the synthesis of non-fused N-aryl azepane derivatives has been described using Pd/LA-catalyzed decarboxylation under mild conditions . This reaction proceeds smoothly with ample reaction scope and CO2 as the byproduct.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product. Specific details on industrial production methods are less commonly disclosed due to proprietary reasons.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)azepane undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or acylated azepane derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)azepane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)azepane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The chlorophenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s activity. Detailed studies on the exact molecular targets and pathways are ongoing, but the compound’s ability to interact with proteins and nucleic acids is well-documented .
Comparaison Avec Des Composés Similaires
2-(3-Chlorophenyl)azepane can be compared with other similar compounds, such as:
Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features but different substituents.
Azepanone: A lactam derivative of azepane with a carbonyl group.
Benzazepine: A fused bicyclic compound containing a benzene ring and an azepine ring.
Dibenzazepine: A tricyclic compound with two benzene rings fused to an azepine ring
These compounds share some structural similarities but differ in their chemical properties and biological activities
Propriétés
IUPAC Name |
2-(3-chlorophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBGAPRKMGQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398489 | |
| Record name | 2-(3-chlorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-21-3 | |
| Record name | 2-(3-chlorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)





